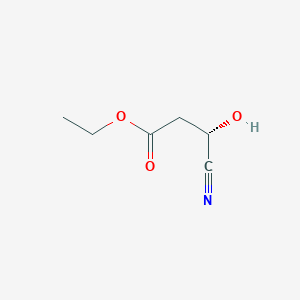

(S)-Ethyl 3-cyano-3-hydroxypropanoate

Description

Significance of Chiral Building Blocks in Asymmetric Synthesis

The importance of chiral building blocks in asymmetric synthesis cannot be overstated. The vast majority of biological molecules, including amino acids, sugars, and the receptors and enzymes they constitute, are chiral. Consequently, the interaction of a drug or other bioactive molecule with its biological target is often highly dependent on its stereochemistry. nih.gov One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even cause harmful side effects. nih.gov

The use of chiral building blocks provides a reliable and efficient strategy to introduce a specific stereocenter into a target molecule from the outset of a synthetic sequence. This approach, often referred to as the "chiral pool" strategy, leverages naturally occurring chiral molecules or those that can be synthesized in high enantiomeric purity. By incorporating these synthons, chemists can avoid the often challenging and costly steps of chiral resolution or asymmetric catalysis later in the synthesis. This leads to more efficient, cost-effective, and predictable routes to enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals. google.comnih.gov

Overview of (S)-Ethyl 3-cyano-3-hydroxypropanoate as a Key Chiral Synthon

This compound is a prime example of a key chiral synthon that belongs to the family of β-hydroxy nitriles. Its structure incorporates three key features that contribute to its utility in organic synthesis: an ethyl ester, a hydroxyl group, and a nitrile group, with a defined stereocenter at the carbon bearing the hydroxyl and cyano groups.

The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities, including amines, carboxylic acids, amides, and ketones. chemicalbook.com The hydroxyl group can be used for further transformations such as etherification, esterification, or oxidation. The ethyl ester provides another site for chemical modification, for instance, through hydrolysis to the corresponding carboxylic acid or amidation. The presence of these multiple functional groups in a single, stereochemically defined molecule makes this compound a highly valuable intermediate for the synthesis of complex, biologically active molecules.

While detailed research findings specifically on this compound are not extensively documented in publicly available literature, its structural similarity to other well-studied β-hydroxy nitriles, such as (R)-ethyl 4-cyano-3-hydroxybutanoate, allows for inferences about its synthetic utility. nih.gov These related compounds are known to be crucial intermediates in the synthesis of major pharmaceuticals, highlighting the potential of this compound as a valuable building block in medicinal chemistry. nih.gov

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C6H9NO3 |

| Molar Mass | 143.14 g/mol |

| CAS Number | 132839-91-9 |

| Physical State | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Note: Physical property data for this specific compound is limited in publicly accessible databases. chembk.com

Properties

IUPAC Name |

ethyl (3S)-3-cyano-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-3H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYWOPKTNJPXHY-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455299 | |

| Record name | (S)-Ethyl 3-cyano-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132839-91-9 | |

| Record name | (S)-Ethyl 3-cyano-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Asymmetric Synthesis Methodologies for S Ethyl 3 Cyano 3 Hydroxypropanoate

Chemoenzymatic and Biocatalytic Approaches for Stereoselective Formation

Chemoenzymatic and biocatalytic strategies have proven to be highly effective for producing enantiomerically pure (S)-Ethyl 3-cyano-3-hydroxypropanoate. These methods leverage the inherent stereoselectivity of enzymes to achieve high enantiomeric excess (ee), often outperforming traditional chemical methods.

Enzyme Screening and Engineering for Enantioselectivity

The success of biocatalytic synthesis hinges on the selection of an appropriate enzyme with high activity and stereoselectivity for the target transformation. Researchers have screened various enzymes and employed protein engineering techniques to enhance their performance.

Hydrolase-Catalyzed Kinetic Resolution and Enantioselective Hydrolysis

Hydrolases, such as lipases and esterases, are widely used for the kinetic resolution of racemic mixtures. In this process, the enzyme selectively hydrolyzes one enantiomer of a racemic ester, leaving the other enantiomer unreacted. For instance, lipases have been utilized in the kinetic resolution of racemic 3-hydroxy-3-phenylpropanonitrile via transesterification, a crucial step in the synthesis of certain active pharmaceutical ingredients. nih.gov The efficiency of this process can be enhanced by immobilizing the enzyme and using ionic liquids as stabilizers. nih.gov

Studies have explored the enzymatic resolution of analogous compounds like ethyl 3-hydroxy-3-phenylpropanoate using various hydrolases, including those from Pseudomonas cepacia (PCL), porcine liver (PLE), and Candida rugosa (CRL). doaj.orgscielo.brscielo.br For example, PCL has shown excellent results in the hydrolysis of a secondary ester, yielding the (R)-ester with 98% ee and the corresponding acid with 93% ee at 50% conversion. doaj.orgscielo.br

| Enzyme | Substrate | Products | Enantiomeric Excess (ee) | Conversion | Reference |

| Pseudomonas cepacia Lipase (PCL) | Racemic ethyl 3-hydroxy-3-phenylpropanoate | (R)-ethyl 3-hydroxy-3-phenylpropanoate and (S)-3-hydroxy-3-phenylpropanoic acid | 98% (ester), 93% (acid) | 50% | doaj.orgscielo.br |

| Porcine Liver Esterase (PLE) | Racemic ethyl 3-hydroxy-3-phenylbutanoate | (S)-ethyl 3-hydroxy-3-phenylbutanoate and (R)-3-hydroxy-3-phenylbutanoic acid | Low selectivity | - | doaj.orgscielo.br |

| Candida rugosa Lipase (CRL) | Racemic ethyl 3-hydroxy-3-phenylbutanoate | Racemic products | 32% | - | scielo.br |

Oxidoreductase-Mediated Asymmetric Reduction

Oxidoreductases, particularly carbonyl reductases, are instrumental in the asymmetric reduction of ketoesters to their corresponding hydroxyesters. This approach directly yields the desired enantiomerically pure alcohol. For the synthesis of the related (S)-ethyl-4-chloro-3-hydroxybutanoate, various microbial reductases have been cloned and expressed in Escherichia coli. nih.gov Among these, the reductase YDL124W from Saccharomyces cerevisiae was found to exclusively produce the (S)-enantiomer. nih.gov

The synthesis of both enantiomers of ethyl 4-cyano-3-hydroxybutanoate has been achieved through the enzymatic reduction of ethyl 4-cyano-3-oxobutanoate using whole cells of different microbial strains. psu.edu Specifically, Klebsiella pneumoniae Phe-E4 has been used to produce the (S)-enantiomer with a 95.4% ee and 83.1% yield. psu.edu

| Enzyme/Strain | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Saccharomyces cerevisiae Reductase (YDL124W) | Ethyl-4-chloro oxobutanoate | (S)-ethyl-4-chloro-3-hydroxy butanoate | >99% | - | nih.gov |

| Klebsiella pneumoniae Phe-E4 | Ethyl 4-cyano-3-oxobutanoate | (S)-Ethyl 4-cyano-3-hydroxybutanoate | 95.4% | 83.1% | psu.edu |

Nitrilase-Catalyzed Stereoselective Hydrolysis

Nitrilases catalyze the direct hydrolysis of nitriles to carboxylic acids and ammonia. nih.gov This enzymatic pathway is advantageous as it avoids the use of often toxic cyanide reagents required in some chemical syntheses. nih.gov Nitrilases from various sources, including bacteria, fungi, and plants, have been identified and classified based on their substrate specificity. nih.gov

For the synthesis of related chiral acids, nitrilases have been successfully employed. For example, a nitrilase from Arabidopsis thaliana (AtNIT2) expressed in E. coli was used for the hydrolysis of ethyl (R)-4-cyano-3-hydroxybutyrate. researchgate.net Similarly, nitrilases have been used for the stereoselective hydrolysis of 2-isobutyl-succinonitrile to produce (S)-3-cyano-5-methylhexanoic acid, an intermediate for pregabalin. google.com

Whole-Cell Biotransformation Systems

Whole-cell biotransformation offers several advantages over using isolated enzymes, such as eliminating the need for costly enzyme purification and providing a natural environment for cofactor regeneration. psu.edu Both enantiomers of ethyl 4-cyano-3-hydroxybutanoate have been synthesized using whole-cell biocatalysts. psu.edu The strain Klebsiella pneumoniae Phe-E4 successfully produced (S)-ethyl 4-cyano-3-hydroxybutanoate from ethyl 4-cyano-3-oxobutanoate. psu.edu

Furthermore, recombinant E. coli cells co-expressing a carbonyl reductase and a glucose dehydrogenase (for NADPH regeneration) have been developed for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to (S)-4-chloro-3-hydroxybutanoate with over 99% ee. nih.govnih.gov This system demonstrates the potential of whole-cell catalysis for producing chiral intermediates with high efficiency. nih.gov

| Microbial Strain | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Klebsiella pneumoniae Phe-E4 | Ethyl 4-cyano-3-oxobutanoate (10 mM) | (S)-Ethyl 4-cyano-3-hydroxybutanoate | 95.4% | 83.1% | psu.edu |

| Recombinant E. coli (co-expressing carbonyl reductase and glucose dehydrogenase) | Ethyl 4-chloro-3-oxobutanoate | (S)-4-chloro-3-hydroxybutanoate | >99% | 90.7% (molar) | nih.gov |

Optimization of Biocatalytic Reaction Conditions (e.g., Substrate Concentration, pH)

To maximize the efficiency and yield of biocatalytic reactions, it is crucial to optimize various parameters. These include substrate concentration, pH, temperature, and the choice of solvent.

For the whole-cell reduction of ethyl 4-cyano-3-oxobutanoate, the optimal substrate concentration for producing the (S)-enantiomer using Klebsiella pneumoniae Phe-E4 was found to be 10 mM. psu.edu In another study involving the nitrilase-catalyzed hydrolysis of ethyl (R)-4-cyano-3-hydroxybutyrate, the reaction conditions were optimized to a substrate concentration of 1.5 mol L⁻¹, a pH of 8.0, and a temperature of 25 °C, achieving 100% conversion in 4.5 hours. researchgate.net The use of immobilized whole cells in this process also enhanced substrate tolerance and reusability. researchgate.net

The pH of the reaction medium is a critical factor influencing enzyme activity and stability. For instance, in the synthesis of (R)-4-cyano-3-hydroxy ethyl butyrate (B1204436) using a halohydrin dehalogenase, controlling the pH at 7 was a key parameter. google.com Similarly, the bioconversion of ethyl (R)-4-cyano-3-hydroxybutyate by Rhodococcus boritolerans was optimized at a pH of 7.5 and a temperature of 25°C. nih.gov

| Enzyme/Strain | Substrate | Optimal Substrate Concentration | Optimal pH | Optimal Temperature | Reference |

| Klebsiella pneumoniae Phe-E4 | Ethyl 4-cyano-3-oxobutanoate | 10 mM | - | - | psu.edu |

| Recombinant E. coli (with AtNIT2) | Ethyl (R)-4-cyano-3-hydroxybutyrate | 1.5 mol L⁻¹ | 8.0 | 25 °C | researchgate.net |

| Halohydrin dehalogenase | (S)-4-chloro-ethyl 3-hydroxybutanoate | - | 7 | 40 °C | google.com |

| Rhodococcus boritolerans | Ethyl (R)-4-cyano-3-hydroxybutyate | 10 g/L | 7.5 | 25 °C | nih.gov |

Organocatalytic Asymmetric Synthesis Routes

Organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, avoiding the use of metal catalysts. researchgate.net The development of bifunctional organocatalysts, which can activate both reaction partners, has been particularly significant in advancing asymmetric synthesis. rsc.org

Chiral Amine and Phosphine Catalysis

Chiral amines and phosphines are effective organocatalysts for a variety of asymmetric transformations. organic-chemistry.org Bifunctional amine-thioureas, for instance, have been extensively studied for their ability to promote asymmetric reactions through hydrogen-bonding interactions. rsc.org While direct examples for the synthesis of this compound using these specific catalysts are not prevalent in the provided results, the principles of their catalytic action are well-established. Chiral phosphines have also been instrumental in asymmetric catalysis, both as ligands for transition metals and as organocatalysts themselves. sigmaaldrich.com

Cinchona Alkaloid-Derived Catalysis

Cinchona alkaloids and their derivatives are highly effective organocatalysts for a wide range of asymmetric reactions, including the synthesis of chiral alcohols. researchgate.netunl.pt These catalysts can be used to produce both enantiomers of a product by selecting the appropriate pseudoenantiomeric catalyst. tcichemicals.comtcichemicals.com For example, in the Morita-Baylis-Hillman (MBH) reaction, β-isocupreidine (β-ICD) and its pseudoenantiomer, α-isocupreine (α-ICPN), can afford the (R) and (S) products, respectively. tcichemicals.com The high stereocontrol is often attributed to the bifunctional nature of these catalysts, which can activate both the nucleophile and the electrophile. The enantioselectivity of these reactions can be very high, with enantiomeric excesses (ee) often exceeding 90%. researchgate.net

Below is a table summarizing the use of Cinchona alkaloid-derived catalysts in asymmetric synthesis:

| Catalyst | Reaction Type | Product Configuration | Enantiomeric Excess (ee) |

| β-Isocupreidine (β-ICD) | Morita-Baylis-Hillman | (R) | High |

| α-Isocupreine (α-ICPN) | Morita-Baylis-Hillman | (S) | High |

| Cinchona-derived primary amines | Aldol (B89426) Reaction | (R) or (S) | Up to 99% |

| Unmodified Cinchonine | Aldol Reaction | syn-diastereomer | 40-78% |

Asymmetric Morita-Baylis-Hillman Reactions and Tandem Transformations

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an aldehyde, often catalyzed by a tertiary amine or phosphine. organic-chemistry.org The asymmetric variant of this reaction, using chiral catalysts like Cinchona alkaloids, provides access to chiral β-hydroxy carbonyl compounds. tcichemicals.com For instance, the reaction of aldehydes with acrylates catalyzed by β-isocupreidine derivatives can yield the corresponding (R)-MBH adducts with excellent optical purities (90–99% ee). researchgate.net

Tandem transformations, or cascade reactions, offer an efficient approach to complex molecules by combining multiple reaction steps in a single pot. nih.gov An organocatalytic cascade involving a thia-Michael addition followed by an aldol and annulation sequence has been developed for the stereocontrolled functionalization of cyanocoumarins. nih.gov This highlights the potential for creating multiple stereocenters with high diastereoselectivity and enantioselectivity in a single synthetic operation.

Chemical Enantioselective Synthesis Strategies

Beyond organocatalysis, traditional chemical methods for enantioselective synthesis remain crucial for accessing chiral molecules.

Chiral Auxiliary and Substrate-Controlled Stereoselection

The use of a chiral auxiliary is a well-established strategy to control the stereochemical outcome of a reaction. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directs the stereoselectivity of a subsequent reaction, and is then removed. sigmaaldrich.comwikipedia.org This method allows for the synthesis of enantiomerically pure compounds. sigmaaldrich.com For example, chiral oxazolidinones are widely used as auxiliaries in stereoselective aldol reactions. wikipedia.org

Substrate-controlled stereoselection relies on the inherent chirality of the starting material to direct the formation of new stereocenters. While no direct examples for the synthesis of this compound are provided, this is a fundamental concept in asymmetric synthesis.

Asymmetric Carbon-Carbon Bond Forming Reactions

Asymmetric carbon-carbon bond forming reactions are at the heart of synthetic organic chemistry. The asymmetric aldol reaction, for instance, is a powerful method for constructing chiral β-hydroxy carbonyl compounds. researchgate.net Catalytic asymmetric aldol reactions using chiral catalysts can provide access to these structures with high enantioselectivity. researchgate.net Similarly, the phospha-Michael reaction, which involves the addition of a phosphite (B83602) to an activated alkene, can be rendered asymmetric through the use of chiral catalysts. mdpi.com These reactions are fundamental in the synthesis of a wide array of chiral molecules. mdpi.comresearchgate.net

The following table lists some important asymmetric carbon-carbon bond-forming reactions:

| Reaction Name | Description |

| Asymmetric Aldol Reaction | Formation of a β-hydroxy carbonyl compound from an enolate and a carbonyl compound. |

| Asymmetric Morita-Baylis-Hillman Reaction | Coupling of an activated alkene with an aldehyde catalyzed by a chiral amine or phosphine. |

| Asymmetric Michael Addition | 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. |

Stereoselective Cyanation Reactions from Precursors

A primary route to this compound involves the stereoselective addition of a cyanide group to an achiral precursor, typically an aldehyde or ketone. This approach relies on the use of chiral catalysts or enzymes to control the stereochemical outcome of the reaction.

The nucleophilic addition of cyanide to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction that generates cyanohydrins. thieme-connect.de To achieve enantioselectivity, significant research has focused on developing asymmetric catalytic systems. thieme-connect.de These systems often employ a chiral ligand complexed with a metal center to create a chiral environment that directs the incoming cyanide nucleophile to one face of the carbonyl group.

A key precursor for the synthesis of this compound is ethyl glyoxylate (B1226380). The asymmetric cyanation of ethyl glyoxylate can be achieved using various cyanide sources, such as hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN), in the presence of a chiral catalyst. thieme-connect.de

Enzymatic Catalysis:

A highly effective and green method for stereoselective cyanation is the use of enzymes known as hydroxynitrile lyases (HNLs), or oxynitrilases. These enzymes naturally catalyze the decomposition of cyanohydrins but can be used in reverse to catalyze the enantioselective addition of hydrogen cyanide to aldehydes and ketones. thieme-connect.de This biocatalytic approach offers high enantioselectivity under mild reaction conditions. thieme-connect.degoogle.com

Chemical Catalysis:

Besides enzymatic methods, various chiral metal complexes have been developed to catalyze the asymmetric addition of cyanide to aldehydes. For instance, chiral ruthenium/lithium bimetallic complexes have proven effective in the asymmetric addition of hydrogen cyanide to a range of aldehydes, producing cyanohydrins in high yields and with high enantiomeric excesses. thieme-connect.de Another approach involves the use of gadolinium catalysts derived from chiral ligands for the enantioselective conjugate addition of cyanide to enones. nih.gov While not a direct synthesis of the target molecule from ethyl glyoxylate, this demonstrates the power of metal-based catalysts in controlling stereoselective cyanation.

| Catalyst Type | Precursor | Cyanide Source | Key Features |

| Hydroxynitrile Lyase (HNL) | Ethyl Glyoxylate | Hydrogen Cyanide (HCN) | High enantioselectivity, mild reaction conditions, environmentally benign. thieme-connect.degoogle.com |

| Chiral Metal Complexes (e.g., Ru, Gd) | Aldehydes/Enones | HCN, Trimethylsilyl Cyanide (TMSCN) | High yields and enantioselectivities, broad substrate scope. thieme-connect.denih.gov |

Multi-Step Transformations from Chiral Starting Materials (e.g., L-Malic Acid Derivatives, Chiral Epoxides/Oxiranes)

An alternative strategy for synthesizing this compound is to start with a molecule that already possesses the desired stereochemistry and then perform a series of chemical transformations. This "chiral pool" approach leverages the natural abundance of certain chiral molecules.

From L-Malic Acid Derivatives:

L-Malic acid is an inexpensive and readily available chiral starting material. It can be converted into this compound through a sequence of reactions. A potential synthetic route involves the esterification of both carboxylic acid groups of L-malic acid, followed by selective manipulation of the functional groups. For example, L-malic acid can be converted to its diethyl ester. google.com Subsequent steps would involve converting one of the ester groups into a nitrile while retaining the stereocenter. This often requires protection of the hydroxyl group, followed by conversion of the carboxylate to a nitrile, and subsequent deprotection.

From Chiral Epoxides/Oxiranes:

Chiral epoxides are versatile intermediates in organic synthesis. A suitable chiral epoxide, such as an ethyl (S)-oxiran-2-ylpropanoate, could serve as a precursor. mdpi.com The synthesis of such chiral epoxides can be achieved through methods like the Sharpless asymmetric epoxidation of an allylic alcohol, which allows for the creation of a specific enantiomer of the epoxide. youtube.com Once the chiral epoxide is obtained, the synthesis would proceed by a regioselective ring-opening reaction with a cyanide nucleophile. This attack would typically occur at the less hindered carbon of the epoxide ring, leading to the formation of the desired cyanohydrin structure.

| Chiral Starting Material | General Synthetic Strategy | Key Advantages |

| L-Malic Acid | Esterification, functional group interconversion (e.g., carboxyl to nitrile). google.com | Readily available and inexpensive starting material. |

| Chiral Epoxides/Oxiranes | Regioselective ring-opening with a cyanide nucleophile. mdpi.comyoutube.com | Provides a direct route to the β-hydroxy nitrile structure. |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.orgmdpi.com These principles are increasingly being applied to the synthesis of pharmaceutical intermediates like this compound.

Key green chemistry considerations in the synthesis of this compound include:

Use of Biocatalysis: As mentioned previously, the use of enzymes like hydroxynitrile lyases or other nitrilases represents a significant green approach. google.comresearchgate.net Enzymatic reactions are typically conducted in water under mild pH and temperature conditions, avoiding the need for harsh reagents and organic solvents. google.com This improves the safety and environmental profile of the synthesis.

Use of Renewable Feedstocks and Greener Solvents: There is a growing interest in using starting materials derived from renewable resources, such as biomass. researchgate.netrsc.org For example, 3-hydroxypropanoic acid, a related compound, is considered a top value-added chemical to be produced from biomass. researchgate.net The use of green solvents like water, ethanol, or glycerol (B35011) in various stages of synthesis, purification, and extraction also contributes to a more sustainable process. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is often possible with enzymatic methods, reduces energy consumption compared to traditional chemical syntheses that may require high temperatures and pressures. patsnap.com

| Green Chemistry Principle | Application in Synthesis |

| Biocatalysis | Use of enzymes (e.g., hydroxynitrile lyases) for stereoselective cyanation under mild conditions. google.comresearchgate.net |

| Atom Economy | Recycling of undesired enantiomers through racemization. google.com |

| Renewable Feedstocks | Exploring routes from biomass-derived platform chemicals. researchgate.netrsc.org |

| Green Solvents | Utilizing water, ethanol, or other environmentally benign solvents. mdpi.com |

| Energy Efficiency | Performing reactions at ambient temperature and pressure. patsnap.com |

Reactivity and Derivatization Studies of S Ethyl 3 Cyano 3 Hydroxypropanoate

Selective Functional Group Transformations

The strategic modification of (S)-Ethyl 3-cyano-3-hydroxypropanoate hinges on the ability to selectively target one functional group in the presence of the others. This chemoselectivity is crucial for efficient and controlled synthetic routes.

Chemoselective Reduction of Nitrile or Ester Groups

The selective reduction of either the nitrile or the ester group in this compound is a key transformation. For instance, the reduction of a related compound, (S)-3-cyano-5-methylhexanoic acid ethyl ester, is a critical step in the synthesis of (S)-pregabalin. While specific studies on the selective reduction of this compound are not abundant in the provided results, general principles of organic synthesis suggest that the choice of reducing agent and reaction conditions would be paramount.

For example, catalytic hydrogenation using specific catalysts like rhodium complexes, such as (R)-BINAP-Rh, has been shown to be effective in the enantioselective reduction of related β-cyanoacrylate esters to their corresponding (S)-esters with high enantiomeric excess and yield. This suggests that similar catalytic systems could potentially be adapted for the selective reduction of the nitrile group in this compound.

The following table outlines potential reduction strategies based on general chemical principles:

| Functional Group to be Reduced | Reagent/Catalyst | Potential Product |

| Nitrile | Catalytic Hydrogenation (e.g., Rh-complex) | (S)-Ethyl 3-amino-3-hydroxypropanoate |

| Ester | Hydride Reducing Agents (e.g., LiAlH4, DIBAL-H) | (S)-3-Cyano-1,3-propanediol |

This table is based on general chemical principles and not on specific cited research for this exact compound.

Hydrolysis and Transesterification Reactions

The ester group of this compound is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, (S)-3-cyano-3-hydroxypropanoic acid. Enzymatic hydrolysis offers a milder and often more selective alternative. For instance, nitrilases, such as those from Rhodococcus rhodochrous, have been used for the selective hydrolysis of one cyano group in a related dinitrile to produce a carboxylic acid, which is then esterified.

Transesterification, the conversion of the ethyl ester to another ester, can be achieved by reacting the compound with a different alcohol in the presence of an acid or base catalyst. This reaction is useful for modifying the properties of the molecule or for introducing a different protecting group.

Transformations at the Hydroxyl and Nitrile Centers

The hydroxyl group can undergo a variety of transformations, including acylation, etherification, and oxidation. Acylation, for example through reaction with an acyl chloride or anhydride, would yield the corresponding ester. This can be a useful protecting group strategy.

The nitrile group can also be transformed. For example, it can be hydrolyzed to a carboxylic acid or an amide. The biotransformation of a related compound, ethyl (R)-4-cyano-3-hydroxybutyate, by Rhodococcus boritolerans proceeds through the formation of an intermediate carbamoyl (B1232498) derivative, demonstrating the potential for enzymatic modification of the nitrile group. nih.gov

Multicomponent Reaction Sequences Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient synthetic strategies. mdpi.com Cyanoacetic acid derivatives are valuable starting materials for a wide range of MCRs. researchgate.net

While the direct participation of this compound in a named MCR is not explicitly detailed in the provided search results, its functional groups make it a plausible candidate for such reactions. For example, the nitrile group could participate in reactions like the tandem Knoevenagel–Michael reaction. mdpi.com

A hypothetical MCR involving this compound could involve the reaction of the nitrile group, an aldehyde, and another nucleophile in a one-pot synthesis to generate a highly functionalized, chiral molecule. The development of such reactions would be a valuable contribution to the synthetic utility of this compound.

Reaction Mechanisms and Stereochemical Control in S Ethyl 3 Cyano 3 Hydroxypropanoate Formation

Elucidation of Mechanistic Pathways for Key Reactions

The creation of the characteristic hydroxynitrile (or cyanohydrin) structure of (S)-Ethyl 3-cyano-3-hydroxypropanoate involves several fundamental reaction types. The mechanistic pathways for these reactions determine the feasibility and efficiency of the synthesis.

Cyanohydrin Formation Cyanohydrin formation is a nucleophilic addition reaction to a carbonyl group. wikipedia.org The general mechanism involves the attack of a nucleophilic cyanide anion (CN⁻) on the electrophilic carbon of an aldehyde or ketone. libretexts.orglibretexts.org This is followed by the protonation of the resulting alkoxide intermediate to yield the cyanohydrin, which contains both a hydroxyl (-OH) and a cyano (-CN) group on the same carbon atom. wikipedia.orgyoutube.com

The reaction is typically base-catalyzed, as a base is required to generate the cyanide anion from hydrogen cyanide (HCN), a weak acid. libretexts.org The mechanism proceeds in two main steps:

Nucleophilic Attack: The cyanide ion attacks the carbonyl carbon, breaking the π-bond of the C=O group and pushing the electrons onto the oxygen atom. This forms a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com

Protonation: The alkoxide intermediate is then protonated by a proton source, such as HCN, to form the final cyanohydrin product and regenerate the cyanide anion catalyst. libretexts.orglibretexts.org

This reaction is crucial as it establishes the core C(OH)CN functionality of the target molecule.

Asymmetric Reductions To establish the desired (S)-stereochemistry at the hydroxyl-bearing carbon, asymmetric reduction of a prochiral ketone precursor, such as ethyl 3-oxo-4-cyanobutanoate, is a common strategy. This is often accomplished using biocatalysts. For instance, recombinant E. coli strains expressing specific enzymes like NADPH-dependent aldehyde reductase can be used. nih.gov These enzymes facilitate the stereoselective transfer of a hydride ion to one face of the carbonyl group.

Another key biocatalytic approach is the reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydroxybutanoate using a ketoreductase (KRED). researchgate.netgoogle.com The mechanism involves the enzyme binding the substrate and a cofactor (like NADPH) in a specific orientation within its active site, ensuring the hydride is delivered to only one of the two prochiral faces of the ketone. This enzymatic control leads to high enantiomeric excess of the desired (S)-alcohol. researchgate.net

Ring-Opening Reactions An alternative pathway to form cyanohydrins involves the ring-opening of epoxides. Epoxides are three-membered cyclic ethers that are highly reactive due to ring strain. nih.gov They can be opened by various nucleophiles, including the cyanide ion. nih.govgoogle.com

A chemo-enzymatic synthesis can start with (S)-4-chloro-ethyl 3-hydroxybutanoate, which is first converted into an epoxide intermediate, (S)-3,4-epoxy ethyl butyrate (B1204436), under the influence of a halohydrin dehalogenase enzyme. google.com Subsequently, this chiral epoxide undergoes a nucleophilic ring-opening reaction with HCN or a cyanide salt. The cyanide ion attacks one of the electrophilic carbons of the epoxide ring, leading to the opening of the ring and the formation of a β-hydroxy nitrile. The stereochemistry of the starting epoxide dictates the stereochemistry of the final product. google.com

Understanding Principles of Stereoselectivity and Enantiocontrol

Achieving a high yield of the desired (S)-enantiomer requires precise control over the stereochemical outcome of the reaction. This is governed by the principles of stereoselectivity and enantiocontrol, which are heavily influenced by catalysts and substrate structure.

Chiral catalysts create a chiral environment around the reacting molecules, forcing the reaction to proceed through a lower-energy transition state for the formation of one enantiomer over the other.

Biocatalysts: Enzymes are highly effective chiral catalysts due to their complex, well-defined three-dimensional active sites. nih.gov In the synthesis of chiral hydroxy esters, various enzymes are employed.

Ketoreductases (KREDs): As mentioned, these enzymes reduce prochiral ketones to chiral alcohols with high enantioselectivity. The reduction of ethyl-4-chloroacetoacetate using a KRED, coupled with a glucose dehydrogenase (GDH) for cofactor regeneration, yields (S)-ethyl-4-chloro-3-hydroxybutyrate in >99.5% enantiomeric excess (e.e.). researchgate.net

Halohydrin Dehalogenases (HHDH): These enzymes can catalyze the replacement of a halogen with a cyano group, proceeding through an epoxide intermediate. The enzyme's stereoselectivity ensures the formation of a specific enantiomer of the final product. researchgate.netgoogle.com

Lipases: Lipases can be used for the kinetic resolution of racemic mixtures. They selectively catalyze the hydrolysis of one enantiomer of a racemic ester, leaving the desired unreacted enantiomer in high purity.

Nitrilases: These enzymes can be used in the desymmetrization of prochiral dinitrile compounds. For example, a nitrilase can selectively hydrolyze one of the two nitrile groups in 3-hydroxyglutaronitrile to a carboxylic acid, creating a chiral center and leading to a precursor for the target molecule. researchgate.net

The table below summarizes the performance of various biocatalysts in related syntheses.

| Biocatalyst | Precursor Substrate | Product | Yield | Enantiomeric Excess (e.e.) |

| Ketoreductase (KRED) | Ethyl-4-chloroacetoacetate | (S)-ethyl-4-chloro-3-hydroxybutyrate | 96% | >99.5% |

| Bacillus pumilus Phe-C3 | Ethyl 4-cyano-3-oxobutanoate | (R)-ethyl 4-cyano-3-hydroxybutanoate | 89.8% | 98.5% |

| Klebsiella pneumoniae Phe-E4 | Ethyl 4-cyano-3-oxobutanoate | (S)-ethyl 4-cyano-3-hydroxybutanoate | 83.1% | 95.4% |

| Nitrilase from A. thaliana | Ethyl (R)-4-cyano-3-hydroxybutyrate | Ethyl (R)-3-hydroxyglutarate | 100% conversion | N/A |

Chiral Metal Catalysts: Asymmetric hydrogenation is a powerful tool that often employs transition metal complexes with chiral ligands. For the reduction of α,β-unsaturated nitriles, which can be precursors to the target compound, rhodium complexes with chiral phosphine ligands like f-spiroPhos have demonstrated high efficiency and enantioselectivity, achieving up to 99.9% e.e. researchgate.net The chiral ligand coordinates to the metal center, creating a chiral catalytic species that directs the hydrogenation to one face of the double bond.

In substrate-directed stereochemical induction, a chiral center or a functional group already present in the substrate molecule influences the stereochemical outcome of a new stereocenter being formed. nih.gov This "directing group" can interact with the catalyst or reagent, positioning it to attack the reactive site from a specific direction. nih.govresearchgate.net

For example, in the synthesis of complex natural products, a pre-existing hydroxyl group can coordinate to a metal catalyst, directing an epoxidation or reduction reaction to occur on a specific face of a nearby double bond. nih.gov While less common for a small molecule like this compound where the chirality is often introduced into an achiral precursor, this principle is fundamental in more complex syntheses. If a synthetic route starts from a chiral precursor, such as L-(-)-malic acid, the existing stereocenter guides the stereochemistry of subsequent transformations through steric hindrance or electronic interactions, ultimately leading to the desired enantiomer of the target compound. researchgate.net

Regioselectivity in Reactions with Multiple Reactive Sites

Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible reactive sites within a molecule. This is a critical consideration when precursors to this compound contain multiple functional groups that could potentially react.

For instance, a molecule containing two ketone groups presents a challenge for regioselective reduction. The choice of catalyst and reaction conditions can determine which ketone is reduced. Similarly, in the ring-opening of an unsymmetrical epoxide, the incoming nucleophile can attack either of the two carbon atoms. The regioselectivity of this attack is influenced by both steric factors and the reaction conditions (acidic or basic).

A relevant example of regiocontrol can be seen in the intramolecular cyclization of a 1,10-seco-triterpenoid containing a 2-cyano-3,10-diketone fragment. mdpi.com This molecule has two reactive ketone sites.

Under acidic conditions , a stereoselective heterocyclization occurs to form a 2S-cyanopyran-3-one derivative.

Under basic conditions , a different, regioselective intramolecular cyclization takes place to yield an A-pentacyclic alkene β-ketonitrile. mdpi.com

This demonstrates how reaction conditions can be tuned to direct a reaction to a specific site, a principle that is vital in multi-step syntheses to avoid the formation of unwanted side products. In the context of forming this compound, ensuring that the cyanide attacks the correct carbonyl or epoxide carbon, or that reduction occurs at the desired ketone, is a key aspect of synthetic design.

Computational and Theoretical Investigations of S Ethyl 3 Cyano 3 Hydroxypropanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (S)-Ethyl 3-cyano-3-hydroxypropanoate, such studies would offer a deep dive into its electronic structure and conformational preferences, which are key to its reactivity and stereochemistry.

Density Functional Theory (DFT) Analysis of Electronic Structure

A Density Functional Theory (DFT) analysis would be a powerful tool for elucidating the electronic landscape of this compound. This method could provide detailed information on orbital energies, electron density distribution, and electrostatic potential. Such an analysis would pinpoint the molecule's nucleophilic and electrophilic sites, which is crucial for predicting its behavior in chemical reactions. For instance, the distribution of electron density would likely show a high concentration around the oxygen and nitrogen atoms of the hydroxyl, ester, and cyano groups, indicating their potential roles in hydrogen bonding and as sites of protonation or coordination to catalysts. The carbon atom of the cyano group and the carbonyl carbon of the ester would be identified as primary electrophilic centers.

Conformational Analysis and Energetics

The flexibility of the ethyl ester and the presence of a stereocenter in this compound suggest the existence of multiple low-energy conformations. A thorough conformational analysis, likely employing both molecular mechanics and higher-level quantum chemical methods, would be necessary to identify the most stable conformers in the gas phase and in solution. The relative energies of these conformers, along with the energy barriers for their interconversion, would be critical for understanding the molecule's dynamic behavior and how its shape influences its reactivity. The preferred conformations would be dictated by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the oxygen of the ester or the nitrogen of the cyano group.

Molecular Dynamics Simulations for Reactive Intermediates and Transition States

While specific molecular dynamics (MD) simulations for this compound are not readily found, this technique would be invaluable for studying its reactions. MD simulations can model the explicit interactions with solvent molecules and track the trajectories of reactive intermediates and transition states over time. This would provide a dynamic picture of reaction pathways, complementing the static view offered by quantum chemical calculations of stationary points on the potential energy surface. For example, in a hydrolysis reaction, MD could illustrate the approach of a water molecule or hydroxide (B78521) ion and the subsequent formation and stabilization of the tetrahedral intermediate.

Advanced Quantum Chemical Methods for Reaction Mechanism Elucidation

To accurately elucidate the mechanisms of reactions involving this compound, advanced quantum chemical methods beyond standard DFT would be beneficial. Methods such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, while computationally more demanding, can provide more accurate energy profiles for reactions, especially where electron correlation effects are significant. These methods would be particularly useful for studying reactions where bond breaking and formation occur, providing reliable activation energies and transition state geometries.

Theoretical Prediction of Spectroscopic Signatures (e.g., NMR, IR)

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules, which can be used to confirm their identity and structure. For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be highly valuable. By calculating the magnetic shielding tensors for the hydrogen and carbon nuclei, one can predict their chemical shifts. Similarly, by computing the vibrational frequencies, an expected IR spectrum can be generated. These predicted spectra, when compared with experimental data, can confirm the stereochemistry and conformational preferences of the molecule.

Below is a table of predicted spectroscopic data that would be expected from such theoretical studies.

| Spectroscopic Technique | Predicted Feature | Corresponding Functional Group |

| ¹H NMR | Multiplet ~1.3 ppm | -CH₃ (Ethyl group) |

| Multiplet ~4.2 ppm | -O-CH₂- (Ethyl group) | |

| Multiplet ~2.8 ppm | -CH₂- (Propanoate backbone) | |

| Triplet ~4.5 ppm | -CH(OH)- | |

| Broad singlet | -OH | |

| ¹³C NMR | ~14 ppm | -CH₃ (Ethyl group) |

| ~62 ppm | -O-CH₂- (Ethyl group) | |

| ~40 ppm | -CH₂- (Propanoate backbone) | |

| ~65 ppm | -CH(OH)- | |

| ~118 ppm | -C≡N | |

| ~170 ppm | -C=O (Ester) | |

| IR Spectroscopy | Broad peak ~3400 cm⁻¹ | O-H stretch |

| Sharp peak ~2250 cm⁻¹ | C≡N stretch | |

| Strong peak ~1740 cm⁻¹ | C=O stretch (Ester) |

In Silico Studies of Enantioselectivity

In silico studies are crucial for understanding and predicting the enantioselectivity of reactions that produce chiral molecules like this compound. The synthesis of this compound often involves the enantioselective addition of a cyanide source to an ethyl glyoxylate (B1226380) precursor, typically catalyzed by a chiral catalyst. Computational modeling can be used to investigate the interactions between the substrate, the catalyst, and the cyanide source in the transition state. By comparing the energies of the transition states leading to the (S) and (R) enantiomers, the enantiomeric excess of a reaction can be predicted. These studies provide fundamental insights into the origin of enantioselectivity, guiding the design of more efficient and selective catalysts.

Analytical Methodologies for Enantiomeric Purity Assessment and Structural Characterization

Chromatographic Techniques for Enantioseparation

Chromatographic methods are powerful tools for the separation of enantiomers, allowing for the quantification of enantiomeric excess (ee). This is achieved by using a chiral environment, most commonly a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to their separation.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess of chiral compounds. The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP). While specific HPLC methods for (S)-Ethyl 3-cyano-3-hydroxypropanoate are not detailed in the literature, the general approach involves screening various commercially available chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers.

For analogous compounds, such as ethyl 3,5-dihydroxy-6-benzyloxy hexanoate, reversed-phase chiral HPLC methods have been successfully developed. These methods often utilize columns with polysaccharide-based chiral selectors, such as derivatives of cellulose (B213188) or amylose, coated or immobilized on a silica (B1680970) support. The mobile phase typically consists of a mixture of an organic solvent (e.g., hexane, isopropanol, ethanol) and a buffer. The choice of solvent and its polarity, as well as the column temperature, are critical parameters that are optimized to maximize resolution. Once a separation method is established, the enantiomeric excess can be calculated by comparing the peak areas of the two enantiomers.

A hypothetical screening for this compound would involve testing a set of standard chiral columns under various conditions, as illustrated in the conceptual table below.

Table 1: Conceptual Chiral HPLC Screening Parameters

| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Temperature (°C) | Detection (nm) |

|---|---|---|---|---|

| Polysaccharide-based (e.g., Cellulose derivative) | Hexane/Isopropanol (90:10) | 1.0 | 25 | 210 |

| Polysaccharide-based (e.g., Amylose derivative) | Hexane/Ethanol (85:15) | 0.8 | 30 | 210 |

| Pirkle-type (e.g., (R,R)-Whelk-O1) | Hexane/Isopropanol/Acetonitrile (80:15:5) | 1.2 | 25 | 210 |

| Macrocyclic glycopeptide-based (e.g., Vancomycin) | Methanol/Water with 0.1% TFA | 0.5 | 35 | 210 |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography (GC) with chiral stationary phases is another effective method for the enantioseparation of volatile chiral compounds. For a compound like this compound, derivatization might be necessary to increase its volatility and thermal stability. Common derivatization agents include silylating agents (e.g., BSTFA) or acylating agents.

The most widely used chiral stationary phases for GC are based on cyclodextrin (B1172386) derivatives. These CSPs can separate a wide range of enantiomers based on inclusion complexation and intermolecular interactions. The choice of the specific cyclodextrin derivative (e.g., permethylated, acetylated) and the operating conditions (temperature program, carrier gas flow rate) are crucial for achieving separation. While no specific GC method for this compound is published, the general approach would be to test different cyclodextrin-based columns.

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster analysis times and higher efficiency compared to HPLC. SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a polar organic co-solvent (modifier) such as methanol, ethanol, or isopropanol.

The same types of chiral stationary phases used in HPLC, particularly polysaccharide-based CSPs, are also widely used in SFC. The composition of the mobile phase (i.e., the type and percentage of the modifier) and the back pressure are key parameters for optimizing the separation. SFC is known for its high success rate in resolving a broad range of chiral compounds. For a novel compound like this compound, a screening approach using a set of common chiral columns and modifiers would be the first step in method development.

Table 2: Conceptual Chiral SFC Screening Parameters

| Chiral Stationary Phase (CSP) | Co-solvent Modifier | Gradient/Isocratic | Back Pressure (bar) | Temperature (°C) |

|---|---|---|---|---|

| Amylose tris(3,5-dimethylphenylcarbamate) | Methanol | Isocratic (15%) | 150 | 40 |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Ethanol | Gradient (5-40%) | 120 | 35 |

| Amylose tris(3-chloro-4-methylphenylcarbamate) | Isopropanol | Isocratic (20%) | 180 | 40 |

| Cellulose tris(4-chloro-3-methylphenylcarbamate) | Methanol/Acetonitrile (1:1) | Gradient (10-50%) | 150 | 35 |

Capillary Electrophoresis (CE) for Enantiomer Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that requires only a small amount of sample. For chiral separations, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE. The separation is based on the differential binding of the enantiomers to the chiral selector, which results in different electrophoretic mobilities.

While no specific CE method for this compound has been reported, the analysis of structurally related β-hydroxy nitriles has been explored. The development of a CE method would involve optimizing the type and concentration of the chiral selector, the pH and composition of the background electrolyte, and the applied voltage.

Spectroscopic Methods for Enantiomeric Excess Determination

Spectroscopic methods that rely on the interaction of chiral molecules with polarized light can also be used to determine enantiomeric purity and provide structural information.

Polarimetry and Circular Dichroism for Chiroptical Properties

Polarimetry measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic property of a chiral molecule and is dependent on the concentration, solvent, temperature, and wavelength of the light used. For a pure enantiomer, the specific rotation is a constant. The enantiomeric excess of a mixture can be determined by comparing its observed rotation to the specific rotation of the pure enantiomer. While the specific rotation for this compound is not documented, this technique would be a fundamental tool for its characterization.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemistry of the molecule. For cyanohydrins, for example, the sign of the Cotton effect in the CD spectrum can often be correlated with the absolute configuration at the chiral center. While no CD spectra for this compound are available in the literature, this technique would be invaluable for confirming its absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Auxiliary Reagents or Solvents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules. In the context of chiral compounds like this compound, its utility can be extended to the determination of enantiomeric purity through the use of chiral auxiliary reagents. These reagents create a diastereomeric environment, leading to distinguishable NMR signals for the two enantiomers.

Two primary approaches are employed: the use of chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs). CDAs, such as Mosher's acid, react with the enantiomers to form covalent diastereomers, which exhibit distinct chemical shifts in the NMR spectrum. researchgate.net CSAs, on the other hand, form non-covalent diastereomeric complexes with the analyte, inducing a chemical shift difference between the enantiomers. unipi.it This difference, denoted as ΔΔδ, allows for the quantification of each enantiomer. researchgate.net

The selection of an appropriate chiral auxiliary is critical and often depends on the functional groups present in the analyte. For this compound, which contains a hydroxyl and an ester group, various CSAs could be explored. The magnitude of the chemical shift non-equivalence is a key parameter in these analyses, and its value can be influenced by the specific CSA, the solvent, and the temperature.

Illustrative Data for NMR Analysis with a Chiral Solvating Agent:

The following table represents a hypothetical dataset for the ¹H NMR analysis of a scalemic mixture of Ethyl 3-cyano-3-hydroxypropanoate using a chiral solvating agent. The data illustrates the chemical shift separation (Δδ) observed for a specific proton signal of the R and S enantiomers.

| Enantiomer | Proton Signal | Chemical Shift (ppm) without CSA | Chemical Shift (ppm) with CSA | Δδ (ppm) |

| This compound | -CH(OH)- | 4.50 | 4.55 | 0.05 |

| (R)-Ethyl 3-cyano-3-hydroxypropanoate | -CH(OH)- | 4.50 | 4.60 |

This table is for illustrative purposes to demonstrate the expected outcome of an NMR experiment with a chiral solvating agent. Actual values would be determined experimentally.

Diastereomer Formation and Subsequent Analytical Characterization

An alternative and widely used strategy for determining the enantiomeric purity of this compound involves its conversion into a mixture of diastereomers, which can then be separated and quantified using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

This is achieved by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) of high enantiomeric purity. The resulting diastereomers possess different physical properties, including their interaction with the stationary phase in a chromatography column, allowing for their separation. The choice of the CDA is crucial and should result in diastereomers that are stable and exhibit good chromatographic resolution. For a compound like this compound, the hydroxyl group is a prime site for derivatization with chiral reagents such as chiral carboxylic acids or their activated derivatives.

Once the diastereomers are separated, their relative peak areas in the chromatogram are used to calculate the enantiomeric excess (e.e.) of the original sample. This method is highly sensitive and accurate, making it a cornerstone of chiral analysis in both research and industrial settings. A direct method to analyze unprotected cyanohydrins via chiral HPLC has also been described, which can determine both conversion and enantiomeric purity without prior protection of the cyanohydrin. researchgate.net

Illustrative Data for Chiral HPLC Analysis after Diastereomer Formation:

This table provides representative data from a chiral HPLC analysis of derivatized Ethyl 3-cyano-3-hydroxypropanoate.

| Diastereomer | Retention Time (min) | Peak Area |

| Diastereomer of (S)-enantiomer | 12.5 | 95000 |

| Diastereomer of (R)-enantiomer | 14.2 | 5000 |

This table is for illustrative purposes. The retention times and peak areas are dependent on the specific derivatizing agent and chromatographic conditions used.

Validation and Robustness of Analytical Methods for Quality Control

For any analytical method to be reliably used in a quality control environment, it must undergo a rigorous validation process to ensure it is fit for its intended purpose. The validation of analytical methods for this compound would follow established guidelines, such as those from the International Council for Harmonisation (ICH).

The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or the other enantiomer.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-laboratory precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Illustrative Data for Analytical Method Validation:

The following table summarizes typical acceptance criteria and hypothetical results for the validation of a chiral HPLC method for this compound.

| Validation Parameter | Acceptance Criteria | Illustrative Result |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |

| Precision (RSD%) | ≤ 2.0% | 1.2% |

| LOD | - | 0.01 µg/mL |

| LOQ | - | 0.03 µg/mL |

| Robustness | No significant change in results | Method found to be robust against minor changes in mobile phase composition and flow rate. |

This table provides illustrative validation parameters and results. Actual values would be established through systematic experimental studies.

The robustness of a chiral separation method is particularly important, as small changes in the mobile phase composition, column temperature, or flow rate can sometimes significantly impact the resolution of the enantiomers. nih.gov Therefore, robustness studies are a critical component of method validation, ensuring the long-term reliability of the analytical procedure in a quality control setting. nih.gov

Academic and Industrial Applications of S Ethyl 3 Cyano 3 Hydroxypropanoate As a Chiral Intermediate

Synthesis of Chiral Intermediates for Complex Organic Molecules

The strategic placement of multiple functional groups allows ethyl 4-cyano-3-hydroxybutanoate to serve as a linchpin in the assembly of intricate molecular architectures. Its utility is most pronounced in the synthesis of pharmaceutical agents where precise stereocontrol is paramount for efficacy.

Precursors for Statin Side Chains and HMG-CoA Reductase Inhibitors

Ethyl 4-cyano-3-hydroxybutanoate is a critical building block for the side chains of several blockbuster statin drugs, which are inhibitors of HMG-CoA reductase used to lower cholesterol. chemicalbook.commdpi.comresearchgate.net The (R)-enantiomer, in particular, is a well-established precursor for the iconic side chain of atorvastatin (B1662188) (Lipitor). mdpi.comnih.gov

The synthesis typically involves using (R)-ethyl 4-cyano-3-hydroxybutanoate as the chiral source for one of the two stereocenters in the final drug molecule. mdpi.com Biocatalytic processes are often employed to produce this intermediate with high enantiomeric purity. For instance, halohydrin dehalogenase enzymes can catalyze the reaction of ethyl (S)-4-chloro-3-hydroxybutanoate with cyanide to yield (R)-ethyl 4-cyano-3-hydroxybutanoate. google.comrsc.org These chiral β-hydroxy nitriles are considered high-value intermediates in statin synthesis. nih.gov The nitrile group can be later hydrolyzed to a carboxylic acid or other functionalities required for the final structure. mdpi.com

The significance of this intermediate extends to other statins as well. The closely related precursor, ethyl (S)-4-chloro-3-hydroxybutanoate, is a key chiral starting material for various HMG-CoA reductase inhibitors, underscoring the importance of this structural framework. researchgate.net

| Precursor | Target Drug/Class | Key Transformation | Reference |

|---|---|---|---|

| (R)-Ethyl 4-cyano-3-hydroxybutanoate | Atorvastatin | Serves as a chiral building block for the dihydroxy heptanoic acid side chain. | mdpi.comnih.gov |

| (S)-Ethyl 4-chloro-3-hydroxybutanoate | HMG-CoA Reductase Inhibitors | Acts as a precursor, often converted to the corresponding cyano derivative. | google.comresearchgate.netgoogle.com |

| (R)-Ethyl 4-cyano-3-hydroxybutanoate | Ethyl (R)-3-hydroxyglutarate | Enzymatic hydrolysis of the nitrile group to produce another statin intermediate. | mdpi.com |

Building Blocks for β-Lactam Antibiotics and Related Structures

While direct, large-scale industrial use of ethyl 4-cyano-3-hydroxybutanoate for specific β-lactam antibiotics is not as widely documented as its role in statins, its structural features make it a highly suitable building block for this class of compounds. The synthesis of β-lactams, the core of antibiotics like penicillins and cephalosporins, often relies on methods such as the Staudinger [2+2] cycloaddition of a ketene (B1206846) with an imine or the condensation of an ester enolate with an imine. nih.govorganic-chemistry.org

A molecule like ethyl 4-cyano-3-hydroxybutanoate provides multiple strategic advantages for these synthetic routes:

Chiral Pool Synthesis: The predefined stereocenter at C3 can be used to direct the stereochemistry of the final β-lactam ring, a critical factor for antibiotic activity.

Functional Group Handles: The hydroxyl group can be used to introduce various side chains or can be converted into a leaving group to facilitate ring closure. The ester and nitrile groups can be modified post-cyclization to build the final complex structure. For example, methods exist for the synthesis of 3-cyano-β-lactams and 3-hydroxy-β-lactams, demonstrating the utility of these functionalities. nih.govresearchgate.net

The general strategy would involve modifying the ethyl 4-cyano-3-hydroxybutanoate to fit into established cyclization reactions. For instance, the ester could be converted into a thioester to facilitate enolate formation, or the hydroxyl group could be protected before reacting with an imine to form the characteristic four-membered azetidin-2-one (B1220530) ring. researchgate.netnih.gov

Synthesis of Other Chiral Compounds (e.g., L-Carnitine, γ-Amino-β-hydroxy Acids)

The utility of ethyl 4-cyano-3-hydroxybutanoate extends beyond statins to other medically significant chiral molecules.

L-Carnitine: This compound is essential for the transport of fatty acids into mitochondria for energy production. nih.gov (R)-ethyl 4-cyano-3-hydroxybutanoate is a documented synthon for the production of L-carnitine. nih.gov The synthesis involves the transformation of the cyano and ester groups while retaining the crucial stereochemistry at the hydroxyl-bearing carbon. researchgate.net One route proceeds by converting the ester to a stable, crystalline acyl hydrazide, which can then be further elaborated to L-carnitine. researchgate.net

γ-Amino-β-hydroxy Acids (GABOB): These compounds are structural analogs of the neurotransmitter GABA and have pharmacological importance. (R)-ethyl 4-cyano-3-hydroxybutanoate is a direct precursor to (R)-4-amino-3-hydroxybutyric acid (GABOB). nih.govresearchgate.net The synthesis involves the reduction of the nitrile group to a primary amine, followed by hydrolysis of the ester to yield the final amino acid. This transformation highlights the value of the cyano group as a masked amine.

| Precursor | Target Compound | Biological Significance | Reference |

|---|---|---|---|

| (R)-Ethyl 4-cyano-3-hydroxybutanoate | L-Carnitine | Essential for fatty acid metabolism. | nih.govresearchgate.net |

| (R)-Ethyl 4-cyano-3-hydroxybutanoate | (R)-4-Amino-3-hydroxybutyric acid (GABOB) | GABA analogue with neurological activity. | nih.govresearchgate.net |

Applications in Material Science and Functional Materials

The unique combination of chirality and polar functional groups suggests potential applications for ethyl 4-cyano-3-hydroxybutanoate and its derivatives in the field of material science, although this area is less explored than its pharmaceutical applications.

Contribution to Chiral Liquid Crystals and Optically Active Advanced Materials

While there is no direct evidence in the searched literature of ethyl 4-cyano-3-hydroxybutanoate itself being used as a liquid crystal, its molecular features are highly relevant to the design of such materials. Chiral liquid crystals are materials that exhibit liquid crystalline phases (mesophases) and possess molecular chirality. mdpi.com This combination can lead to unique helical superstructures, such as the cholesteric or "chiral nematic" phase.

Key molecular features for forming chiral liquid crystals include:

A Chiral Core: The (S) or (R) configuration of the molecule provides the necessary broken mirror symmetry.

Polar Groups: The presence of highly polar groups, such as the nitrile (cyano) group, is common in liquid crystal design as it contributes to the anisotropic intermolecular interactions required for mesophase formation. researchgate.net

Therefore, ethyl 4-cyano-3-hydroxybutanoate could serve as a chiral dopant. When added in small quantities to an achiral liquid crystal host, a chiral dopant can induce a helical twist, creating a chiral mesophase. It could also be used as a building block, incorporated into a larger, more rigid molecular structure (a mesogen) designed to exhibit liquid crystalline properties.

Exploration in Diverse Chemical Synthesis Pathways

The synthetic versatility of ethyl 4-cyano-3-hydroxybutanoate is derived from the reactivity of its three distinct functional groups, allowing for a multitude of chemical transformations.

Nitrile Group Transformations: Beyond reduction to an amine (as in GABOB synthesis), the nitrile can be hydrolyzed to a carboxylic acid. For example, the enzymatic hydrolysis of (R)-ethyl 4-cyano-3-hydroxybutanoate yields ethyl (R)-3-hydroxyglutarate, another valuable intermediate for statin synthesis. mdpi.com

Hydroxyl Group Chemistry: The secondary alcohol can be oxidized to a ketone, providing access to β-keto esters. It can also be derivatized (e.g., acylated, etherified) or used to direct stereoselective reactions on adjacent carbons.

Ester Group Manipulation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a diol, or transesterified. This allows for fine-tuning of solubility and reactivity, or for creating polymers.

The development of biocatalytic routes, particularly using aldoxime dehydratases or alcohol dehydrogenases, to produce chiral β-hydroxy nitriles further expands their accessibility and application in asymmetric synthesis for fine chemicals and pharmaceuticals. nih.govmdpi.com This broad reactivity solidifies the status of ethyl 4-cyano-3-hydroxybutanoate as a premier chiral intermediate with diverse and expanding applications in chemical synthesis.

Future Perspectives and Emerging Research Directions

Development of Next-Generation Asymmetric Synthesis Strategies

The asymmetric synthesis of (S)-Ethyl 3-cyano-3-hydroxypropanoate is a cornerstone of its utility. Future research is geared towards the development of novel catalytic systems that offer higher efficiency, selectivity, and sustainability. A significant area of advancement is the design of more sophisticated organocatalysts and metal complexes. These next-generation catalysts are being engineered to operate under milder reaction conditions, with lower catalyst loadings, and in more environmentally benign solvent systems.

A key trend is the exploration of bifunctional catalysts, which incorporate both a Lewis acidic site to activate the substrate and a Brønsted basic site to deliver the cyanide source. This synergistic activation is expected to enhance both reaction rates and enantioselectivity. Furthermore, the development of recyclable catalysts, for instance, through immobilization on solid supports, is a critical aspect of making the synthesis more economically viable and sustainable.

Integration of Continuous-Flow Chemistry for Scalable and Sustainable Production

The transition from traditional batch processing to continuous-flow chemistry represents a paradigm shift in the manufacturing of fine chemicals, including this compound. Continuous-flow systems offer numerous advantages, such as enhanced heat and mass transfer, improved safety profiles when handling hazardous reagents like cyanide, and the potential for straightforward automation and process control.

The integration of packed-bed reactors containing immobilized catalysts is a particularly promising avenue. This approach not only facilitates catalyst recycling but also allows for a significant reduction in reactor volume and downstream processing efforts. The ability to telescope reaction steps, where the output of one reactor flows directly into the next, will further streamline the synthesis, leading to a more efficient and cost-effective production process.

| Parameter | Batch Processing | Continuous-Flow Processing |

| Scalability | Often requires significant redevelopment for scale-up | More straightforward scalability by extending operation time or parallelizing reactors |

| Safety | Handling of large quantities of hazardous materials | Smaller volumes of hazardous materials at any given time, leading to better heat dissipation and control |

| Process Control | More challenging to maintain uniform conditions | Precise control over reaction parameters (temperature, pressure, stoichiometry) |

| Efficiency | Can be limited by mixing and heat transfer | Enhanced heat and mass transfer, often leading to higher yields and selectivities |

| Footprint | Larger equipment and plant footprint | More compact reactor systems |

Expansion of the Scope of Applications as a Chiral Building Block

The synthetic versatility of this compound as a chiral building block is far from fully exploited. Its trifunctional nature, possessing a nitrile, a hydroxyl group, and an ester moiety, allows for a diverse range of chemical transformations into other valuable chiral molecules. Future research will undoubtedly uncover new applications for this synthon in the synthesis of complex targets.

For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can be protected, oxidized, or used as a handle for further functionalization. The ester can be saponified, reduced, or converted to an amide. This array of possibilities opens up pathways to novel chiral ligands, amino acids, and heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The development of one-pot, multi-component reactions starting from this compound is also an emerging area that promises to enhance synthetic efficiency.

Advanced Computational Modeling for Rational Design of Catalysts and Processes

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry, and its application to the synthesis of this compound is set to accelerate progress. Density Functional Theory (DFT) and other computational methods are being employed to elucidate reaction mechanisms, understand the origins of enantioselectivity, and predict the performance of new catalyst designs.

By modeling the transition states of the cyanohydrin formation, researchers can rationally design catalysts with optimized steric and electronic properties to favor the desired (S)-enantiomer. This in-silico approach reduces the need for extensive empirical screening of catalysts and reaction conditions, thereby saving time and resources. Furthermore, computational fluid dynamics (CFD) can be used to model and optimize continuous-flow reactor designs, ensuring efficient mixing and maximizing productivity.

Exploration of New Biocatalytic Systems and Enzyme Engineering Approaches

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. The use of enzymes, such as hydroxynitrile lyases (HNLs), for the synthesis of chiral cyanohydrins is a well-established field, and its application to this compound holds immense potential. Future research will focus on the discovery of novel enzymes from diverse microbial sources with improved activity and stability.

Moreover, protein engineering techniques, such as directed evolution and site-directed mutagenesis, are being used to tailor the properties of existing enzymes. This allows for the creation of biocatalysts with enhanced substrate specificity, improved tolerance to organic solvents, and higher enantioselectivity. The immobilization of these engineered enzymes will be crucial for their application in industrial-scale continuous-flow processes, combining the advantages of biocatalysis with the efficiency of flow chemistry.

| Approach | Description | Potential Impact on this compound Synthesis |

| Directed Evolution | Iterative rounds of random mutagenesis and screening to identify enzymes with improved properties. | Development of highly active and selective enzymes for the synthesis, operating under process-relevant conditions. |

| Site-Directed Mutagenesis | Specific modifications to the enzyme's active site based on rational design. | Fine-tuning of enzyme properties to enhance enantioselectivity and substrate acceptance. |

| Immobilization | Attaching enzymes to a solid support. | Enables enzyme reusability, enhances stability, and facilitates use in continuous-flow reactors. |

| Metagenomic Screening | Mining genetic material from environmental samples to discover novel enzymes. | Identification of new biocatalysts with unique properties for the synthesis of chiral cyanohydrins. |

Q & A

Q. What are the common synthetic routes for preparing (S)-Ethyl 3-cyano-3-hydroxypropanoate, and which reagents are critical for achieving high enantiomeric purity?

- Methodological Answer : The compound can be synthesized via asymmetric catalytic hydrogenation or enzymatic resolution. Key reagents include chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric reductions and lipases (e.g., Candida antarctica lipase B) for kinetic resolution of racemic mixtures. Ethyl 3-oxopropanoate derivatives (e.g., Ethyl 3-cyano-3-(4-fluorophenyl)-2-oxopropanoate) serve as precursors, with stereochemical control achieved through optimized reaction conditions (e.g., low temperature, inert atmosphere) . For oxidation steps, potassium permanganate or TEMPO/oxone systems are used, while LiAlH4 or NaBH4 may be employed for selective reductions .

Q. How can researchers characterize the stereochemical configuration of this compound using spectroscopic methods?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is effective for enantiomeric separation. Nuclear Overhauser Effect (NOE) in <sup>1</sup>H-NMR can confirm spatial proximity of substituents, while <sup>13</sup>C-NMR detects diastereotopic effects. X-ray crystallography provides definitive stereochemical assignment by resolving the crystal structure, as demonstrated for similar esters like Ethyl 2-hydroxy-3-phenylpropanoate . Circular Dichroism (CD) spectroscopy may also correlate Cotton effects with absolute configuration .

Q. What solvent systems and chromatographic techniques are optimal for purifying this compound?

- Methodological Answer : Reverse-phase flash chromatography (C18 silica, acetonitrile/water gradient) effectively removes polar impurities. For non-polar byproducts, normal-phase silica gel with ethyl acetate/hexane mixtures (3:7 v/v) is recommended. Recrystallization from ethanol/water (9:1) at −20°C yields high-purity crystals. Monitor purity via TLC (Rf ≈ 0.4 in ethyl acetate/hexane 1:1) and GC-MS (retention time 8.2 min, m/z 184 [M+H]<sup>+</sup>) .

Advanced Research Questions

Q. How do reaction conditions (temperature, catalyst loading) influence the enantioselectivity of this compound synthesis?